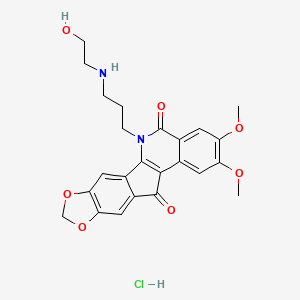
LMP-744 hydrochloride
Vue d'ensemble
Description
LMP744 Hydrochloride, also known as MJ-III-65 and NSC-706744, is a novel non-camptothecin topoisomerase I inhibitor. It is part of the indenoisoquinoline class of compounds, which have been developed to overcome the limitations of traditional topoisomerase inhibitors like irinotecan and topotecan. These limitations include chemical instability, drug efflux substrates, short half-life, and dose-limiting toxicities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: LMP744 Hydrochloride is synthesized through a series of chemical reactions involving the formation of indenoisoquinoline structures. The exact synthetic route and reaction conditions are proprietary and detailed information is typically available in specialized chemical synthesis literature .
Industrial Production Methods: Industrial production of LMP744 Hydrochloride involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is typically produced as a powder and stored under specific conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: LMP744 Hydrochloride primarily undergoes reactions typical of DNA intercalators and topoisomerase inhibitors. These include:
DNA Intercalation: The compound intercalates into DNA, disrupting its structure and function.
Topoisomerase I Inhibition: It inhibits the enzyme topoisomerase I, leading to the formation of persistent cleavage complexes and subsequent DNA damage.
Common Reagents and Conditions:
Reagents: Common reagents used in the synthesis and reactions of LMP744 Hydrochloride include organic solvents like dimethyl sulfoxide (DMSO) and various catalysts.
Major Products: The major products formed from the reactions involving LMP744 Hydrochloride are DNA cleavage complexes and other DNA adducts that result from its intercalation and inhibition of topoisomerase I .
Applications De Recherche Scientifique
LMP744 Hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study DNA intercalation and topoisomerase inhibition.
Biology: Employed in research on DNA damage and repair mechanisms.
Medicine: Investigated for its potential as an anticancer agent, particularly in cancers with homologous recombination deficiencies and high Schlafen 11 expression
Industry: Utilized in the development of new therapeutic agents and in drug discovery research
Mécanisme D'action
LMP744 Hydrochloride exerts its effects by intercalating into DNA and inhibiting topoisomerase I. This leads to the formation of persistent DNA cleavage complexes, causing DNA double-strand breaks that need to be repaired by homologous recombination. The compound is particularly effective in cells deficient in homologous recombination repair, such as those with BRCA1, BRCA2, or PALB2 deficiencies . Additionally, LMP744 Hydrochloride has been shown to target the DNA G-quadruplex formed in the c-Myc promoter, leading to downregulation of MYC expression .
Comparaison Avec Des Composés Similaires
LMP744 Hydrochloride is part of the indenoisoquinoline class of topoisomerase I inhibitors, which also includes compounds like LMP400 (Indotecan) and LMP776 (Imidotecan). Compared to traditional camptothecin derivatives like irinotecan and topotecan, LMP744 Hydrochloride offers several advantages:
Chemical Stability: Indenoisoquinolines are more chemically stable than camptothecins.
Reduced Toxicity: They exhibit reduced bone marrow and gastrointestinal toxicity.
Enhanced Efficacy: LMP744 Hydrochloride shows higher efficacy in homologous recombination-deficient cells and synergizes well with PARP inhibitors like olaparib .
Similar Compounds:
- LMP400 (Indotecan)
- LMP776 (Imidotecan)
- Irinotecan
- Topotecan
LMP744 Hydrochloride stands out due to its unique ability to target both topoisomerase I and the DNA G-quadruplex in the c-Myc promoter, making it a promising candidate for further research and clinical development .
Propriétés
IUPAC Name |
20-[3-(2-hydroxyethylamino)propyl]-15,16-dimethoxy-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7.ClH/c1-30-17-8-13-16(11-18(17)31-2)24(29)26(6-3-4-25-5-7-27)22-14-9-19-20(33-12-32-19)10-15(14)23(28)21(13)22;/h8-11,25,27H,3-7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXWLZDVWCKKEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCNCCO)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327953 | |
| Record name | NSC706744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
308246-57-3 | |
| Record name | LMP-744 hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308246573 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC706744 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LMP-744 HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/230KX4E61B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




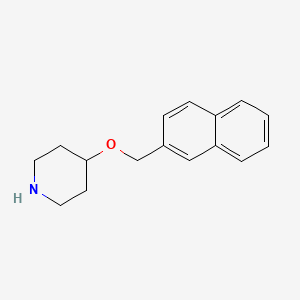
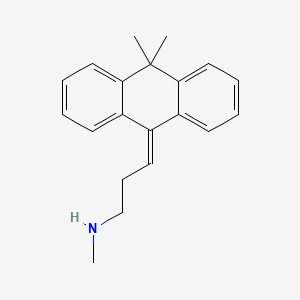
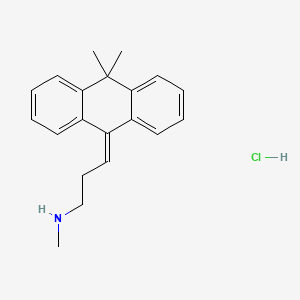
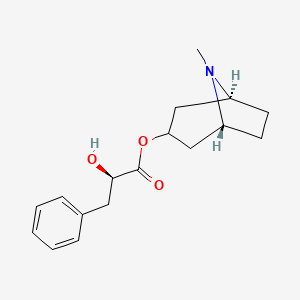
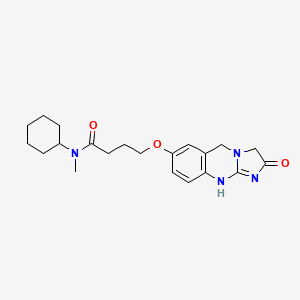
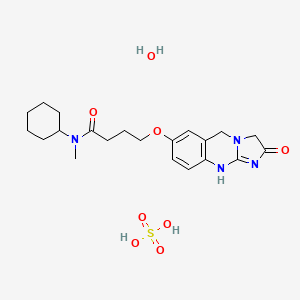
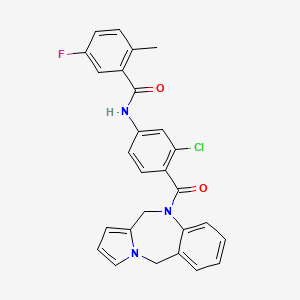



![1-[2-[[3-[2-Cyano-4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-2-hydroxypropyl]amino]ethyl]-3-(4-hydroxyphenyl)urea](/img/structure/B1674909.png)

